molecular formula C₁₂H₁₀D₈N₂ B1162175 1-(2,3-Dimethylphenyl)-piperazine-D8

1-(2,3-Dimethylphenyl)-piperazine-D8

Cat. No.: B1162175
M. Wt: 198.33
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethylphenyl)-piperazine-D8 is a deuterated analog of 1-(2,3-dimethylphenyl)piperazine, a piperazine derivative substituted with a 2,3-dimethylphenyl group at the N-1 position. The non-deuterated parent compound, 1-(2,3-dimethylphenyl)piperazine, is synthesized via halogenation of diethanolamine followed by reaction with 2,3-dimethylaniline, achieving a yield of 78% . It serves as a critical intermediate in the development of α1-adrenergic receptor antagonists and has been incorporated into ligands targeting dopamine and serotonin receptors due to its structural compatibility with pharmacophoric motifs . The deuterated version (D8) likely replaces hydrogen atoms with deuterium at eight positions, a modification commonly employed to enhance metabolic stability and prolong drug half-life in pharmacokinetic studies.

Properties

Molecular Formula

C₁₂H₁₀D₈N₂

Molecular Weight

198.33

Synonyms

1-(2,3-Xylyl)-piperazine;  1-(2,3-Dimethylphenyl)piperazine-D8;  1-(2,3-Xylyl)piperazine;  4-(2,3-Dimethylphenyl)piperazine-D8;  N-(2,3-Dimethylphenyl)piperazine-D8

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of 1-(2,3-dimethylphenyl)-piperazine-D8 and its analogs:

Substituent Position and Receptor Selectivity

  • 1-(2,3-Dimethylphenyl)piperazine : Exhibits high affinity for dopamine D2 and serotonin 5-HT1A receptors. In binding studies, derivatives of this compound demonstrated strong competition with radioligands [³H]spiperone (D2-selective) and 8-OH-[³H]DPAT (5-HT1A-selective), suggesting dual receptor modulation .
  • 1-(2,4-Dichlorophenyl)piperazine : Incorporated into pentanamide derivatives (e.g., compound 7o), this analog shows selectivity for dopamine D3 receptors, with structural modifications enhancing D3/D2 selectivity ratios .
  • 1-(3,5-Dichlorophenyl)piperazine : Used in compound 7p, this derivative displayed a molecular ion peak at m/z 484 (M+H⁺) and distinct NMR shifts (e.g., δ 6.92–8.69 ppm), indicating electronic effects from chlorine substituents .

Key Insight : The 2,3-dimethyl substitution on the phenyl ring optimizes balanced D2/5-HT1A affinity, whereas dichloro-substituted analogs prioritize dopamine receptor subtype selectivity .

Functional Group Modifications

  • Naphthylmethyl Derivatives : 1-(2,3-Dimethylphenyl)-4-(1-naphthylmethyl)piperazine (RN: 414886-61-6) incorporates a bulky aromatic moiety, which may improve lipophilicity and blood-brain barrier penetration .
  • Homopiperazine Analogs : Replacement of piperazine with homopiperazine (a seven-membered ring) in N-phenyl analogs reduces D3 receptor affinity, underscoring the importance of ring size in ligand-receptor interactions .

Metabolic and Deuteration Effects

This property is advantageous in drug development for reducing first-pass metabolism and improving bioavailability. Analogous deuterated piperazines (e.g., deutetrabenazine) validate this approach, though specific data on the D8 variant remain speculative without direct studies .

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